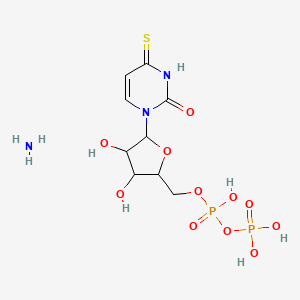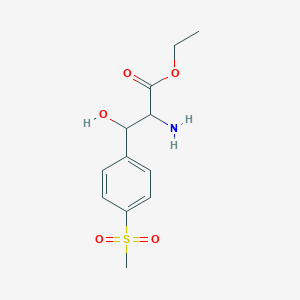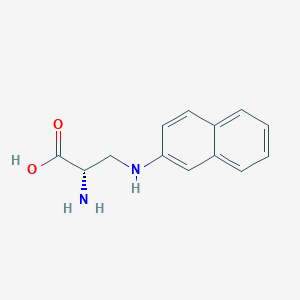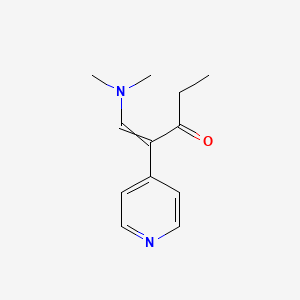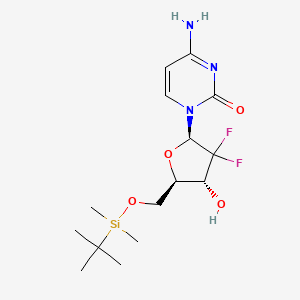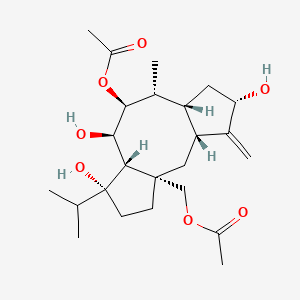
(-)-Fusicoplagin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Fusicoplagin A is a diterpenoid.
(-)-Fusicoplagin A is a natural product found in Plagiochila sciophila with data available.
Scientific Research Applications
Discovery and Isolation
- (-)-Fusicoplagin A, along with B, C, and D, was isolated from the liverwort Plagiochila acanthophylla subsp. japonica. The structures were determined using spectroscopic methods, chemical transformations, and X-ray crystallography (Hashimoto, Tori, Taira, & Asakawa, 1985).
Biological Functions and Applications
- Fusicoccanes, including (-)-Fusicoplagin A, are part of a class of diterpenes with a 5-8-5 ring structure. They act on both plant and animal cells, influencing cell biology and having diverse biological activities. Fusicoccin, a well-studied fusicoccane, targets the P-type H(+)-ATPase, assisted by 14-3-3 proteins, playing a significant role in plasma membrane transport (de Boer & van Leeuwen, 2012).
Enzymatic Processes and Modifications
- Dioxygenases, key enzymes in determining the aglycon structures of fusicoccin and related compounds, play a crucial role in modifying fusicoccanes. This enzymatic process is vital for the biological activities and structural diversity of these diterpenes (Ono et al., 2011).
Pharmaceutical Potential and Mechanisms
- Fusicoccin A, a related diterpene, has emerged as a potential lead in cancer chemotherapy, derived from fusicoccadiene, a precursor synthesized by a bifunctional terpenoid synthase. Understanding the biosynthesis and structure of these compounds can provide insights into their therapeutic potential (Chen et al., 2016).
Protein-Protein Interaction and Pharmacology
- Fusicoccin A stabilizes protein-protein interactions between 14-3-3 adapter proteins and phosphoproteins. This property has implications for its pro-apoptotic and neuroprotective properties in cell culture, suggesting potential therapeutic applications (Sengupta, Liriano, Miller, & Frederich, 2020).
properties
CAS RN |
101390-92-5 |
|---|---|
Product Name |
(-)-Fusicoplagin A |
Molecular Formula |
C24H38O7 |
Molecular Weight |
438.561 |
InChI |
InChI=1S/C24H38O7/c1-12(2)24(29)8-7-23(11-30-15(5)25)10-18-13(3)19(27)9-17(18)14(4)21(31-16(6)26)20(28)22(23)24/h12,14,17-22,27-29H,3,7-11H2,1-2,4-6H3/t14-,17+,18+,19+,20+,21+,22-,23-,24-/m1/s1 |
InChI Key |
AMBIXBPMZZPLEH-RITQMIIASA-N |
SMILES |
CC1C2CC(C(=C)C2CC3(CCC(C3C(C1OC(=O)C)O)(C(C)C)O)COC(=O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



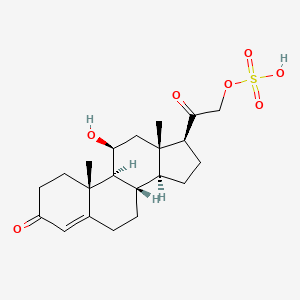
![(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid](/img/structure/B1141472.png)

![(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1141479.png)
